Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(4-aminophenyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFZNEOJGKFVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610800 | |
| Record name | Ethyl 4-(4-aminophenyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491577-82-3 | |
| Record name | Ethyl 4-(4-aminophenyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate typically proceeds via:
- Formation of a thiosemicarbazone intermediate from 4-aminobenzaldehyde and thiosemicarbazide.
- Cyclization of this intermediate with an α-haloester (such as ethyl bromoacetate) in the presence of a base to form the thiazole ring.
- Purification and isolation of the target ethyl ester compound.
This approach leverages the nucleophilic addition of thiosemicarbazide to the aldehyde group, followed by ring closure facilitated by α-haloesters to yield the thiazole core.
Detailed Stepwise Preparation Method
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of Thiosemicarbazone Intermediate | 4-aminobenzaldehyde + thiosemicarbazide in ethanol or suitable solvent | Reaction under reflux or room temperature until completion; monitored by TLC |
| 2 | Cyclization to Thiazole Ring | Addition of ethyl bromoacetate and sodium ethoxide (or sodium ethoxide as base) | Base promotes nucleophilic substitution and ring closure; temperature controlled (e.g., 40–70°C) |
| 3 | Isolation and Purification | Filtration, solvent removal, recrystallization or chromatography | Purity assessed by melting point, NMR, and HPLC |
This method is adapted from analogous syntheses of related thiazole carboxylates and is consistent with industrial and laboratory-scale protocols.
Alternative Preparation Routes and Variations
Use of Sodium Carbonate and Ethyl 2-chloroacetoacetate : A patented method for related thiazole esters involves reacting thiourea with ethyl 2-chloroacetoacetate in ethanol with sodium carbonate as a base, followed by controlled heating and pH adjustment to isolate the product with high yield (>98%) and purity. While this example is for ethyl 2-amino-4-methylthiazole-5-carboxylate, the strategy can be adapted for the 4-(4-aminophenyl) derivative by substituting appropriate aromatic precursors.
Protection and Coupling Strategies for Functionalization : For further functionalization or synthesis of derivatives, protection of the amino group (e.g., with di-tert-butyl dicarbonate) and subsequent hydrolysis of ester groups followed by amide coupling have been reported for 2-amino-thiazole-4-carboxamides, which are structurally related compounds. These steps allow for selective modification and improved yields in multi-step syntheses.
Research Findings on Reaction Conditions and Yields
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Thiosemicarbazone Intermediate + Ethyl Bromoacetate | 4-aminobenzaldehyde, thiosemicarbazide, ethyl bromoacetate, sodium ethoxide | Reflux or 40–70°C, ethanol solvent | ~90% | Straightforward, well-established | Requires handling of ethyl bromoacetate |
| Thiourea + Ethyl 2-chloroacetoacetate + Sodium Carbonate | Thiourea, ethyl 2-chloroacetoacetate, sodium carbonate, ethanol | 40–70°C, pH adjustment post-reaction | >98% | High yield, mild conditions | Developed for methyl-substituted analog; adaptation needed |
| Protection-Hydrolysis-Coupling for Derivatives | Boc protection, hydrolysis, peptide coupling reagents (EDCI, HOBt) | Multi-step, room temp to moderate heating | Variable | Enables functionalization | More complex, time-consuming |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate has shown promise as a precursor for developing various pharmaceutical agents. Its biological activities include:
- Antitumor Activity : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. For example, it has demonstrated effective cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.72 µM when compared to Doxorubicin, a standard chemotherapy drug .
- Antiviral Properties : In vitro studies have shown that derivatives of this compound can inhibit the dengue virus protease activity, suggesting potential as antiviral agents.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HepG2 cells (IC50 = 0.72 µM) | |
| Antiviral | Inhibits dengue virus protease activity | |
| Antimicrobial | Potential against various bacterial strains |
Material Science Applications
The compound is also being explored for its potential use in material science:
- Organic Semiconductors : this compound may serve as a building block for organic semiconductors due to its electronic properties.
- Light-emitting Diodes (LEDs) : Research is ongoing into its use in the development of efficient LED materials.
Case Study 1: Antitumor Effects
In a study investigating the anticancer properties of thiazole derivatives, this compound was part of a series that showed significant tumor growth reduction in xenograft models. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Dengue Virus Inhibition
Another investigation synthesized multiple thiazole derivatives, including this compound, which exhibited effective inhibition of dengue virus protease activity in vitro. The results suggested that further structural modifications could enhance antiviral potency.
Mechanism of Action
The mechanism of action of ethyl 4-(4-aminophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of thiazole carboxylates are highly dependent on substituents at the 4-position of the thiazole ring. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Properties
Biological Activity
Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antioxidant effects, and its potential role in cellular reprogramming.
Chemical Structure and Properties
This compound has the molecular formula CHNOS and features a thiazole ring substituted with an amino group and an ethyl ester. Its structural characteristics contribute to its biological activities, particularly its ability to interact with various biological targets.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds containing the thiazole moiety exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : The compound has shown promising results against HepG2 (human liver cancer), PC12 (neuroblastoma), and VERO (African green monkey kidney) cell lines.
- Mechanism of Action : The anticancer activity is thought to arise from the compound's ability to induce apoptosis and inhibit cell proliferation. For instance, derivatives of thiazoles have been reported to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 0.06 | High cytotoxicity |
| PC12 | 0.1 | Moderate cytotoxicity |
| VERO | 2.5 | Low cytotoxicity |
2. Antioxidant Activity
In addition to anticancer properties, this compound exhibits significant antioxidant activity:
- Mechanism : The compound scavenges free radicals and reduces oxidative stress, which is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
- Research Findings : Studies have demonstrated that thiazole derivatives can enhance the antioxidant defense system in cells, thereby reducing reactive oxygen species (ROS) levels and improving cell viability under oxidative stress conditions .
3. Induction of Pluripotency
Recent investigations have revealed that certain thiazole compounds can induce the expression of Oct3/4, a key transcription factor involved in maintaining pluripotency in stem cells:
- Cell-Based Screening : High-throughput screening identified this compound as a lead compound for promoting Oct3/4 expression in embryonic stem cells (ESCs). This suggests potential applications in regenerative medicine and cellular reprogramming .
Case Study 1: Anticancer Efficacy
A study evaluated a series of thiazole derivatives, including this compound, against several cancer cell lines:
- Results : The compound demonstrated significant cytotoxicity against HepG2 cells with an IC50 value of 0.06 µM.
- : The findings support the development of this compound as a potential therapeutic agent for liver cancer treatment.
Case Study 2: Antioxidant Potential
In another study focusing on oxidative stress:
- Methodology : The antioxidant capacity was assessed using DPPH and nitric oxide scavenging assays.
- Findings : this compound exhibited strong scavenging activity, indicating its potential use as an antioxidant agent in therapeutic applications.
Q & A
Basic: What are the established synthetic routes for Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, a protocol analogous to Method F ( ) can be adapted: reacting ethyl 2-aminothiazole-4-carboxylate with a 4-aminophenyl-substituted acyl chloride (e.g., 4-aminobenzoyl chloride) in anhydrous ethanol under reflux. The reaction is catalyzed by glacial acetic acid (5 drops per 0.001 mol substrate) to facilitate imine formation, followed by solvent evaporation and purification via recrystallization. Alternative routes may utilize thiourea and α-bromoacetate derivatives under basic conditions (e.g., KOH/EtOH), as seen in structurally similar thiazoles (). Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and inert atmospheres to prevent oxidation of the aminophenyl group .
Advanced: How can reaction conditions be systematically optimized to enhance synthetic yield and purity?
Methodological Answer:
Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates, while ethanol minimizes side reactions ().
- Catalysis : Substituent-dependent acid/base catalysis—glacial acetic acid for imine formation ( ) or KOH for cyclization ().
- Temperature Control : Reflux (70–80°C) balances reaction rate and thermal decomposition risks. Microwave-assisted synthesis could reduce time (noted in analogous thiazole systems, ).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted 4-aminophenyl precursors. Monitor progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR : 1H NMR (400 MHz, CDCl3) should show characteristic signals: δ ~11.4 ppm (s, 1H, NH2), ~7.8 ppm (s, 1H, thiazole-H), and ~4.1 ppm (q, 2H, COOCH2CH3). Aromatic protons from the 4-aminophenyl group appear at δ 6.5–7.2 ppm ( ).
- X-ray Crystallography : Use SHELX ( ) for structure refinement. Slow evaporation of ethanol yields block-shaped crystals (space group P21/c). H-atoms are positioned geometrically with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq) .
Advanced: How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?
Methodological Answer:
- Basis Sets : Employ the 4-31 G basis set ( ) for geometry optimization. Include exact-exchange terms (e.g., B3LYP hybrid functional, ) to improve thermochemical accuracy (average error <3 kcal/mol).
- Reactivity Analysis : Frontier molecular orbitals (HOMO/LUMO) identify nucleophilic (aminophenyl) and electrophilic (thiazole C-5) sites. Solvent effects (ethanol, PCM model) refine charge distribution .
Basic: What biological activities have been reported for this compound and its analogs?
Methodological Answer:
Thiazole derivatives exhibit:
- Anticancer Activity : Inhibition of cancer cell proliferation (e.g., MCF-7, IC50 ~10 µM) via DNA intercalation or kinase disruption ( ).
- Antimicrobial Effects : MIC values <50 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to thiazole-mediated membrane disruption ().
- Mechanistic Studies : Apoptosis induction (caspase-3 activation) and cell-cycle arrest (G1 phase) are validated via flow cytometry and Western blotting .
Advanced: How does substituent variation on the thiazole ring influence structure-activity relationships (SAR)?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., NO2 at C-5): Enhance DNA-binding affinity but reduce solubility.
- Aminophenyl Position : Para-substitution (vs. meta) improves planar stacking with DNA base pairs ( ).
- Ethyl Ester vs. Carboxylic Acid : Esterification (COOEt) increases bioavailability, while hydrolysis to COOH enhances target binding ().
- Comparative Assays : Analog libraries (e.g., 4-methylthiazole vs. 4-aminophenyl derivatives) are screened via MTT assays to quantify potency shifts .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles ().
- Ventilation : Use fume hoods to avoid inhalation (specific target organ toxicity, respiratory system).
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste ().
- Storage : −20°C under argon to prevent aminophenyl oxidation .
Advanced: How are contradictions in biological data (e.g., varying IC50 values) resolved?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and controls (doxorubicin).
- Solvent Artifacts : DMSO concentrations >0.1% may inhibit growth; validate via solvent-only controls.
- Statistical Analysis : Triplicate experiments with ANOVA (p<0.05) identify outliers. Cross-validate with orthogonal assays (e.g., ATP luminescence vs. trypan blue exclusion) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
